5-Methyl-4-phenylthiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

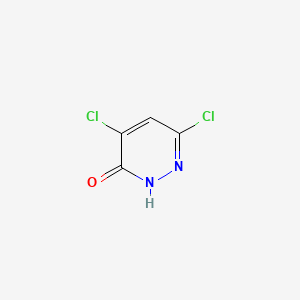

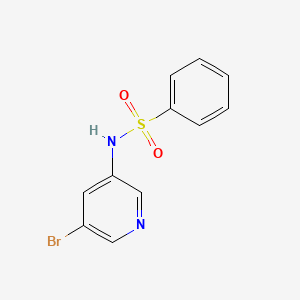

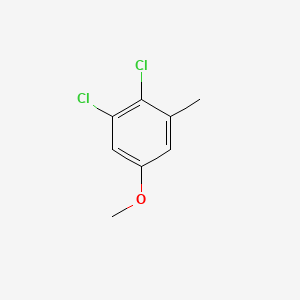

5-Methyl-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenylthiazole-2-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Synthesis of N,N-Disubstituted 2-aminothiazoles : Gillon et al. (1983) investigated the preparation methods of N,N-disubstituted 2-aminothiazoles. They successfully converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines into 2-amino-5-carbaldehydes using Vilsmeier formylation, examining their properties with spectroscopy, and highlighting the importance of mesomeric interactions between the functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).

Antimicrobial Agents : Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds showed promising in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, suggesting potential use as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis of Novel Derivatives : Nimbalkar et al. (2018) reported the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole. The structures of these synthesized compounds were confirmed through various spectral characterizations, indicating the versatility of 5-Methyl-4-phenylthiazole-2-carbaldehyde in synthesizing novel compounds (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).

Anti-infective Agents : Bansal et al. (2020) synthesized a series of compounds involving thiazole and pyrazole derivatives, which were evaluated for in vitro anti-infective and cytotoxic activities. Some of these compounds showed significant antibacterial and antimalarial activities, highlighting their potential as anti-infective agents (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Synthesis of Azoles and Their Derivatives : Athmani et al. (1992) focused on the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. Their work demonstrates the applicability of 5-Methyl-4-phenylthiazole-2-carbaldehyde in the synthesis of various azoles and their derivatives, important in medicinal chemistry (Athmani, Farhat, & Iddon, 1992).

Propiedades

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXYROGRTNFMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696951 |

Source

|

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-phenylthiazole-2-carbaldehyde | |

CAS RN |

159670-56-1 |

Source

|

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)